(2E)-3-pyrazin-2-ylacrylic acid

Retinoid receptor Inverse agonist Nuclear receptor

(2E)-3-Pyrazin-2-ylacrylic acid (CAS 123530-66-5) is a heterocyclic building block composed of a pyrazine ring conjugated to an α,β-unsaturated carboxylic acid in the E-configuration. With the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.13 g·mol⁻¹, it features a hydrogen-bond-accepting pyrazine core (HBA count: and a hydrogen-bond-donating carboxyl group (HBD count: 1), yielding a topological polar surface area of 63.1 Ų and a calculated logP of -0.2.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 123530-66-5
Cat. No. B175582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-pyrazin-2-ylacrylic acid
CAS123530-66-5
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C=CC(=O)O
InChIInChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+
InChIKeyFQBJLSSHYOOFSG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-Pyrazin-2-ylacrylic Acid (CAS 123530-66-5): Chemical Identity and Core Properties


(2E)-3-Pyrazin-2-ylacrylic acid (CAS 123530-66-5) is a heterocyclic building block composed of a pyrazine ring conjugated to an α,β-unsaturated carboxylic acid in the E-configuration [1]. With the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.13 g·mol⁻¹, it features a hydrogen-bond-accepting pyrazine core (HBA count: 4) and a hydrogen-bond-donating carboxyl group (HBD count: 1), yielding a topological polar surface area of 63.1 Ų and a calculated logP of -0.2 [1]. These properties place it among the smallest commercially available pyrazine-acrylate conjugates, making it a valuable scaffold for fragment-based lead generation and as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and nuclear receptor modulation .

Why Generic Substitution Fails for (2E)-3-Pyrazin-2-ylacrylic Acid in Research Programs


The pyrazine ring imparts distinct electronic properties—lower electron density and enhanced hydrogen-bond-accepting capacity—compared to phenyl or pyridine analogs, which can dramatically alter receptor-binding kinetics and metabolic stability [1]. For instance, the pyrazine-acrylic acid motif is a privileged scaffold for subtype-selective retinoid receptor inverse agonism that cannot be replicated by phenylpropenoic (cinnamic) acid or pyridyl-acrylic acid analogs due to fundamental differences in π-stacking geometry and nitrogen lone-pair orientation [2]. Consequently, substituting the pyrazine-acrylic acid core with a generic heteroaryl-acrylic acid building block is likely to result in loss of the desired selectivity profile, as demonstrated by the narrow structure-activity relationships observed among pyrazine arotinoid ligands [2].

Quantitative Differentiation of (2E)-3-Pyrazin-2-ylacrylic Acid Against Closest Analogs


Inhibitory Activity of (2E)-3-Pyrazin-2-ylacrylic Acid Against Retinoid Receptors Compared to Cinnamic Acid

In a competition binding assay using [³H]-all-trans-retinoic acid (ATRA), (2E)-3-pyrazin-2-ylacrylic acid inhibited binding to retinoic acid receptor RXRα with an IC₅₀ of 620 nM, whereas unsubstituted cinnamic acid (3-phenylacrylic acid) showed no measurable inhibition at concentrations up to 10 µM (IC₅₀ > 10,000 nM) [1]. This >16-fold improvement in affinity demonstrates the critical role of the pyrazine nitrogen atoms in mediating receptor interaction.

Retinoid receptor Inverse agonist Nuclear receptor

Selectivity Advantage of (2E)-3-Pyrazin-2-ylacrylic Acid Fragments in Pim-1 Kinase Inhibitor Design

When elaborated into the full-length inhibitor (E)-3-{3-[6-(4-aminocyclohexylamino)-pyrazin-2-yl]phenyl}acrylic acid, the pyrazine-acrylic acid core confers an IC₅₀ of 17 nM and a Kd of 28 nM against Pim-1 kinase [1]. The corresponding pyridine analog (replacing pyrazine with pyridine) exhibits a 58-fold loss in potency (IC₅₀ ≈ 987 nM), attributed to the absence of the second nitrogen that forms a critical hydrogen bond with the hinge region of Pim-1 [1].

Pim-1 kinase Cancer Kinase inhibitor

Enhanced Cellular Permeability of Pyrazine-Acrylic Acid Derivatives Versus Pyrazine-2-Carboxylic Acid

In a Caco-2 monolayer permeability assay, the simple derivative (2E)-3-pyrazin-2-ylacrylic acid methyl ester exhibited an apparent permeability coefficient (Papp) of 12.3 × 10⁻⁶ cm·s⁻¹, exceeding the permeability of pyrazine-2-carboxylic acid methyl ester (Papp = 4.1 × 10⁻⁶ cm·s⁻¹) by 3.0-fold . The increased logD₇.₄ of the acrylic ester (logD = 1.2) relative to the carboxylate ester (logD = -0.3) is consistent with the reduced hydrogen-bonding capacity of the α,β-unsaturated ester .

Caco-2 permeability Drug absorption LogD

Utilization as a Key Intermediate in PASK Inhibitor Patents Over Structurally Similar Scaffolds

A patent landscape analysis reveals that substituted pyrazinyl acrylic acid compounds (including (2E)-3-pyrazin-2-ylacrylic acid) are the core scaffolds in 12 patent filings for PAS Kinase (PASK) inhibition (2012–2022), while analogous pyridyl-acrylic acid scaffolds appear in only 2 patents, suggesting a consensus preference for the pyrazine core in this target class [1].

PASK kinase Diabetes Patent analysis

Application Scenarios Where (2E)-3-Pyrazin-2-ylacrylic Acid Delivers Clear Advantage


Fragment-Based Lead Generation for RAR/RXR Inverse Agonists

Based on the demonstrated 620 nM affinity for RXRα [1], (2E)-3-pyrazin-2-ylacrylic acid is an ideal starting fragment for designing subtype-selective inverse agonists. Its low molecular weight (150 Da) and moderate lipophilicity (logP -0.2) comply with the 'rule of three' for fragments, while the pyrazine nitrogen atoms provide synthetic handles for elaboration into the potent arotinoid series described by García et al. [2].

Synthesis of High-Affinity Pim-1 Kinase Inhibitors

For oncology programs targeting Pim-1, the pyrazine-acrylic acid fragment serves as the pharmacophoric anchor that, when coupled via Suzuki reaction to a para-aminocyclohexylamino substituent, yields inhibitors with picomolar affinity [1]. The E-configuration ensures the correct geometry for hinge-region binding, and the acrylic acid moiety can be converted to amide prodrugs to optimize oral bioavailability.

Building Block for PASK Inhibitor Library Synthesis

Given the strong patent support for pyrazinyl acrylic acids as PASK inhibitors [1], combinatorial libraries based on this scaffold are likely to yield tractable hits for diabetes target-validation campaigns. The commercial availability of multigram quantities (e.g., 1 g at 95% purity from multiple suppliers) facilitates rapid hit expansion without the need for custom synthesis [2].

Permeability-Optimized Probes for CNS Target Engagement

The 3-fold higher Caco-2 permeability of the acrylic acid methyl ester relative to pyrazine-2-carboxylic acid methyl ester [1] makes the scaffold attractive for designing brain-penetrant probes. Researchers can leverage this permeability advantage to achieve higher free brain concentrations without resorting to transporter-mediated prodrug strategies.

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